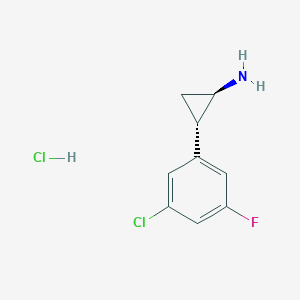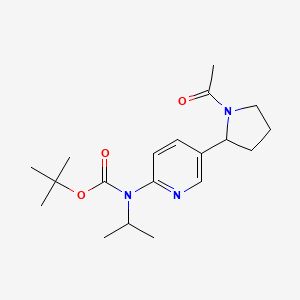
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 3 and 4 positions, and an acetic acid moiety (-CH2COOH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-a-Amino-3,4-dimethoxybenzeneacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to an alcohol, followed by the formation of the amino acid through a Strecker synthesis.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation and enzymatic processes. These methods are preferred due to their efficiency and scalability. Catalytic hydrogenation involves the reduction of the corresponding nitro compound using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. Enzymatic processes utilize specific enzymes to catalyze the formation of the amino acid from precursor molecules, offering a more environmentally friendly approach.
化学反应分析
Types of Reactions
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to an amine or the carboxylic acid to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Brominated and sulfonated derivatives.
科学研究应用
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (s)-a-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a precursor for the synthesis of neurotransmitters and other signaling molecules.
相似化合物的比较
(s)-a-Amino-3,4-dimethoxybenzeneacetic acid can be compared with other similar compounds such as:
3,4-Dimethoxyphenylacetic acid: Lacks the amino group, making it less versatile in biochemical applications.
4-Methoxyphenylacetic acid: Contains only one methoxy group, resulting in different chemical properties and reactivity.
Phenylalanine: A naturally occurring amino acid with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
211.21 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI 键 |
HVFSBZGHEZRVGA-VIFPVBQESA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@@H](C(=O)O)N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B11820285.png)


![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
![5-[[5-[2-[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethylperoxy]ethyl]-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methylpyrimidin-4-amine;nitrate](/img/structure/B11820310.png)






![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)
